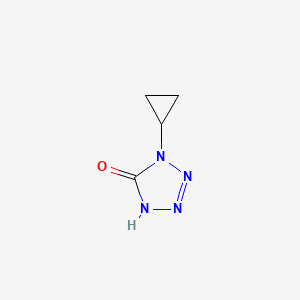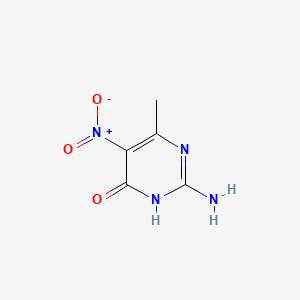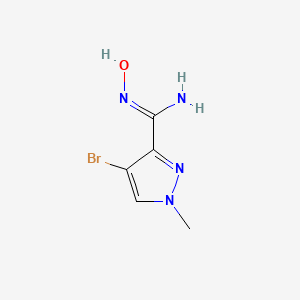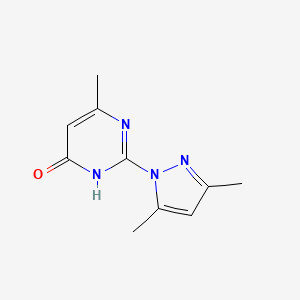
1-Cyclopropyl-1,4-dihydro-tetrazol-5-one
Overview
Description
1-Cyclopropyl-1,4-dihydro-tetrazol-5-one is a useful research compound. Its molecular formula is C4H6N4O and its molecular weight is 126.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Regioselective Synthesis : A study by Singh, Kaur, and Banerjee (2020) demonstrates the regioselective synthesis of tetrahydropyrrolo[1,2-a]quinazolin-5(1H)one derivatives using cyclopropane aldehydes and N'-aryl anthranil hydrazides, which involves a domino process of imine formation and intramolecular cyclization. This method provides a simple and efficient approach for synthesizing pyrroloquinazolinones (Singh, Kaur, & Banerjee, 2020).
Molecular Structure Analysis : Thimmegowda et al. (2008) synthesized and analyzed the crystal and molecular structure of a novel bioactive heterocyclic compound containing the cyclopropyl group. This study provides insights into the structural properties of these compounds, which can have implications in various applications (Thimmegowda et al., 2008).
Catalysis and Reaction Mechanisms
- One-Pot Synthesis : Zhu, Ren, and Cai (2009) developed a one-pot procedure for synthesizing 5-substituted 1H-tetrazoles. This method is noteworthy for its use of a nontoxic cyanide source and the occurrence of the reaction under nonacidic conditions, which enhances its applicability in various synthetic processes (Zhu, Ren, & Cai, 2009).
Advanced Organic Synthesis
- Synthesis of Tetrazoles : Reed and Jeanneret (2021) discuss a novel approach for the synthesis of 2,5-disubstituted tetrazoles, highlighting the method's efficiency and applicability in producing a range of tetrazoles. This research contributes significantly to the field of medicinal chemistry and organic synthesis (Reed & Jeanneret, 2021).
Photocatalysis and Photochemistry
- Photocatalysis Research : Alawode, Robinson, and Rayat (2011) investigated the photochemistry of 1H-tetrazole-thiones, leading to the formation of carbodiimides. This study provides valuable insights into the clean photodecomposition of these compounds, potentially useful in various industrial, agricultural, and medicinal applications (Alawode, Robinson, & Rayat, 2011).
Biological Applications
- Biological Evaluation : A study by Domagala et al. (1988) on 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids revealed significant antibacterial potency. This research adds to the understanding of the biological properties of quinolones, which is crucial for drug development (Domagala et al., 1988).
Properties
IUPAC Name |
4-cyclopropyl-1H-tetrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c9-4-5-6-7-8(4)3-1-2-3/h3H,1-2H2,(H,5,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTNODKBPXZJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69049-02-1 | |
| Record name | 1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid](/img/structure/B1384189.png)
![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)


![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1384197.png)




![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)
![2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1384208.png)


